tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate
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Overview
Description
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[52102,6]decane-10-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .
Chemical Reactions Analysis
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of tropane alkaloids, which have significant biological activities . In materials science, it is explored for its potential use in creating optically active polymers . Additionally, its unique structure makes it a valuable compound for studying stereochemical effects in organic reactions .
Mechanism of Action
The mechanism of action of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain biological receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate can be compared with other similar compounds, such as ethyl (1R,2R,6R,7S)-tricyclo[5.2.1.0~2,6~]decane-2-carboxylate . While both compounds share a tricyclic structure, tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate is unique due to its diazatricyclic core, which imparts different chemical and biological properties .
Properties
CAS No. |
1820580-14-0 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 |
IUPAC Name |
tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-7-14-6-8(9)10/h8-11,14H,4-7H2,1-3H3/t8-,9+,10-,11+ |
InChI Key |
QJZVNVXPXCKEEX-DTIDVZRVSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]3[C@H]2CNC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3 |
Origin of Product |
United States |
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